molecular formula C26H34O4S2 B14386056 2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] CAS No. 88661-03-4

2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]

Cat. No.: B14386056
CAS No.: 88661-03-4
M. Wt: 474.7 g/mol
InChI Key: FSQZLMLGEGYUSC-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] is a complex organic compound characterized by the presence of disulfide linkages and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-cyclohexyl-6-(hydroxymethyl)phenol with a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce thiols.

Scientific Research Applications

2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] involves its interaction with molecular targets through its phenolic and disulfide groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the disulfide bonds can undergo redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
  • 4,4’-Disulfanediylbis(2,6-dimethylphenol)

Uniqueness

2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] is unique due to its specific combination of cyclohexyl and hydroxymethyl groups attached to the phenolic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

88661-03-4

Molecular Formula

C26H34O4S2

Molecular Weight

474.7 g/mol

IUPAC Name

4-cyclohexyl-2-[[5-cyclohexyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol

InChI

InChI=1S/C26H34O4S2/c27-15-21-11-19(17-7-3-1-4-8-17)13-23(25(21)29)31-32-24-14-20(12-22(16-28)26(24)30)18-9-5-2-6-10-18/h11-14,17-18,27-30H,1-10,15-16H2

InChI Key

FSQZLMLGEGYUSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C4CCCCC4)O)CO

Origin of Product

United States

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